6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
Overview
Description
6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that belongs to the class of imidazo[4,5-e][2,1,3]benzothiadiazoles. These compounds are known for their unique structural features and potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the trifluoromethyl group and the imidazo[4,5-e][2,1,3]benzothiadiazole core imparts distinct electronic properties to the molecule, making it a valuable building block for the development of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves the construction of the imidazo[4,5-e][2,1,3]benzothiadiazole core followed by the introduction of the ethyl and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base can lead to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[4,5-e][2,1,3]benzothiadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The unique electronic properties of the compound make it suitable for the design of advanced materials with specific optoelectronic characteristics.
Mechanism of Action
The mechanism of action of 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor, facilitating charge transfer processes in donor-acceptor systems. In medicinal applications, it may interact with biological macromolecules, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole: A closely related compound with similar electronic properties but lacking the ethyl and trifluoromethyl substituents.
Naphtho[1,2-c5,6-c′]bis[2,1,3]thiadiazole: A doubly fused benzothiadiazole derivative with enhanced electronic properties.
Uniqueness
6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to the presence of the ethyl and trifluoromethyl groups, which impart distinct electronic characteristics and enhance its suitability for specific applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
6-ethyl-7-(trifluoromethyl)imidazo[4,5-g][2,1,3]benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4S/c1-2-17-6-4-3-5-7(16-18-15-5)8(6)14-9(17)10(11,12)13/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNETCQLMFRIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=NSN=C3C=C2)N=C1C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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